molecular formula C23H19F3N4O2 B284819 5-(3-methoxyphenyl)-N-(2-phenylethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

5-(3-methoxyphenyl)-N-(2-phenylethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No. B284819
M. Wt: 440.4 g/mol
InChI Key: QUXNTJZEQNPAJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-methoxyphenyl)-N-(2-phenylethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential use in the development of new drugs. This compound is commonly referred to as MPP and has been found to exhibit a range of biochemical and physiological effects that make it a promising candidate for drug development.

Mechanism of Action

The exact mechanism of action of MPP is not well understood. However, it has been found to interact with a range of molecular targets in the body, including certain enzymes and receptors. MPP has been found to inhibit the activity of certain enzymes that are involved in inflammation and tumor growth, making it a potential candidate for the development of anti-inflammatory and anti-cancer drugs.
Biochemical and Physiological Effects
MPP has been found to exhibit a range of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes that are involved in inflammation and tumor growth. MPP has also been found to modulate the activity of certain receptors in the body, including the adenosine receptor and the P2X7 receptor. This modulation of receptor activity may contribute to the anti-inflammatory and anti-tumor properties of MPP.

Advantages and Limitations for Lab Experiments

MPP has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in the lab. MPP has also been found to exhibit a range of pharmacological activities, making it a promising candidate for drug development. However, there are also some limitations to the use of MPP in lab experiments. The exact mechanism of action of MPP is not well understood, which may make it difficult to interpret the results of experiments. Additionally, MPP has not been extensively studied in vivo, which may limit its potential use in drug development.

Future Directions

There are several future directions for research on MPP. One potential area of research is the development of drugs that target the adenosine receptor and the P2X7 receptor, both of which are modulated by MPP. Another potential area of research is the use of MPP in the development of anti-inflammatory and anti-cancer drugs. Further studies are needed to fully understand the mechanism of action of MPP and its potential use in drug development.

Synthesis Methods

The synthesis of MPP involves the reaction between 5-amino-1-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-7-carboxylic acid and 3-methoxybenzoyl chloride in the presence of triethylamine and dimethylformamide. The resulting product is then treated with trifluoromethylamine to yield MPP.

Scientific Research Applications

MPP has been extensively studied for its potential use in the development of drugs for various medical conditions. It has been found to exhibit a range of pharmacological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. MPP has also been found to modulate the activity of certain enzymes and receptors in the body, making it a promising candidate for drug development.

properties

Molecular Formula

C23H19F3N4O2

Molecular Weight

440.4 g/mol

IUPAC Name

5-(3-methoxyphenyl)-N-(2-phenylethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C23H19F3N4O2/c1-32-17-9-5-8-16(12-17)19-13-20(23(24,25)26)30-21(29-19)18(14-28-30)22(31)27-11-10-15-6-3-2-4-7-15/h2-9,12-14H,10-11H2,1H3,(H,27,31)

InChI Key

QUXNTJZEQNPAJO-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C2=NC3=C(C=NN3C(=C2)C(F)(F)F)C(=O)NCCC4=CC=CC=C4

Canonical SMILES

COC1=CC=CC(=C1)C2=NC3=C(C=NN3C(=C2)C(F)(F)F)C(=O)NCCC4=CC=CC=C4

Origin of Product

United States

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